molecular formula C14H27O3P B12590630 4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane CAS No. 878043-82-4

4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane

Cat. No.: B12590630
CAS No.: 878043-82-4
M. Wt: 274.34 g/mol
InChI Key: AUEJXMFTSCFJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Decyl-2,6,7-trioxa-1-phosphabicyclo[222]octane is a chemical compound that belongs to the class of phosphabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes a phosphorus atom and three oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane typically involves the reaction of a decyl-substituted precursor with a phosphorus-containing reagent. One common method involves the use of phosphorus trichloride (PCl3) and a decyl alcohol derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as gas chromatography and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the reaction progress and verify the structure of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into phosphine or phosphite derivatives.

    Substitution: The compound can participate in substitution reactions where the decyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in a variety of functionalized phosphabicyclo compounds.

Scientific Research Applications

4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane has several scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties.

    Medicine: The compound’s potential therapeutic applications are being explored, particularly in drug delivery systems and as a component of pharmaceutical formulations.

    Industry: In industrial applications, the compound is used as a flame retardant and as an additive in polymer production to enhance material properties.

Mechanism of Action

The mechanism of action of 4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can catalyze various chemical reactions, including oxidation and reduction processes. In biological systems, the compound may interact with cellular components, leading to specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane is unique due to its longer decyl chain, which can influence its physical and chemical properties. The decyl group may enhance the compound’s hydrophobicity and affect its interactions with other molecules. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.

Properties

CAS No.

878043-82-4

Molecular Formula

C14H27O3P

Molecular Weight

274.34 g/mol

IUPAC Name

4-decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane

InChI

InChI=1S/C14H27O3P/c1-2-3-4-5-6-7-8-9-10-14-11-15-18(16-12-14)17-13-14/h2-13H2,1H3

InChI Key

AUEJXMFTSCFJAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC12COP(OC1)OC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.